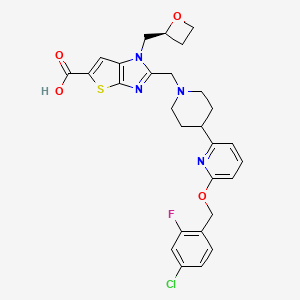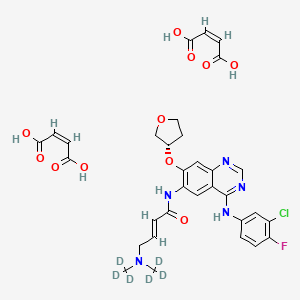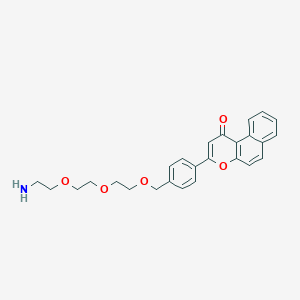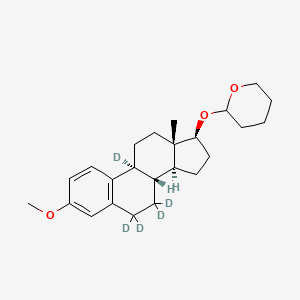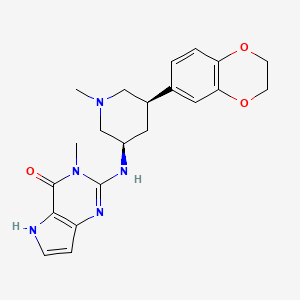
Brd-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD-IN-3 is a highly potent inhibitor of the P300/CBP-associated factor bromodomain (PCAF BRD), with an IC50 value of 7 nM . It also exhibits activity against GCN5 and FALZ . This compound is primarily used in scientific research to study epigenetic regulation and its implications in various diseases, including cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD-IN-3 involves the preparation of pyrrolo[3,2-d]pyrimidin-4-one derivatives. The key steps include the formation of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by functionalization at specific positions to achieve the desired inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, it is likely that the compound is produced using scalable synthetic routes similar to those used in laboratory settings. These methods would involve optimization of reaction conditions to maximize yield and minimize impurities, as well as the use of industrial-scale equipment for synthesis and purification .
化学反応の分析
Types of Reactions
BRD-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used to study the structure-activity relationship and optimize the compound’s inhibitory activity .
科学的研究の応用
BRD-IN-3 has a wide range of scientific research applications, including:
作用機序
BRD-IN-3 exerts its effects by inhibiting the PCAF bromodomain, which is involved in the recognition of acetylated lysine residues on histones . This inhibition disrupts the interaction between the bromodomain and acetylated histones, leading to changes in gene expression and cellular processes . The compound also exhibits activity against other bromodomains, such as GCN5 and FALZ, further influencing epigenetic regulation .
類似化合物との比較
Similar Compounds
Similar compounds to BRD-IN-3 include other bromodomain inhibitors such as JQ1, OTX015, and BAY-299 . These compounds also target bromodomains and exhibit similar inhibitory activities.
Uniqueness
This compound is unique due to its high potency and selectivity for the PCAF bromodomain, with an IC50 value of 7 nM . This makes it a valuable tool for studying the specific role of PCAF in epigenetic regulation and its implications in various diseases .
特性
分子式 |
C21H25N5O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
2-[[(3R,5R)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperidin-3-yl]amino]-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-25-11-14(13-3-4-17-18(10-13)29-8-7-28-17)9-15(12-25)23-21-24-16-5-6-22-19(16)20(27)26(21)2/h3-6,10,14-15,22H,7-9,11-12H2,1-2H3,(H,23,24)/t14-,15+/m0/s1 |
InChIキー |
PUFPGLSWMMJNSE-LSDHHAIUSA-N |
異性体SMILES |
CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2C)NC=C3)C4=CC5=C(C=C4)OCCO5 |
正規SMILES |
CN1CC(CC(C1)NC2=NC3=C(C(=O)N2C)NC=C3)C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
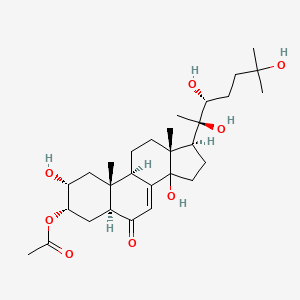
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
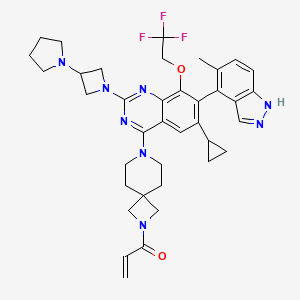
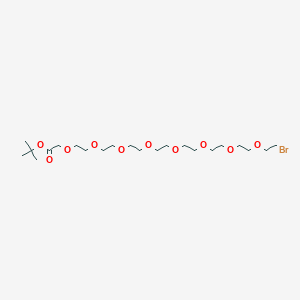
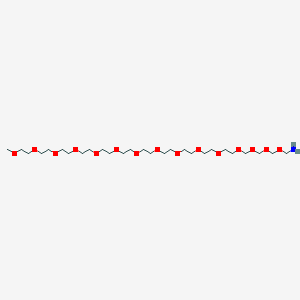
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
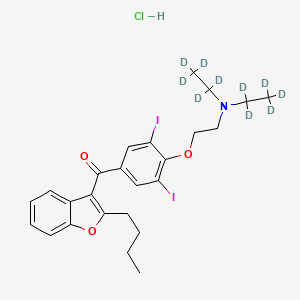
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
